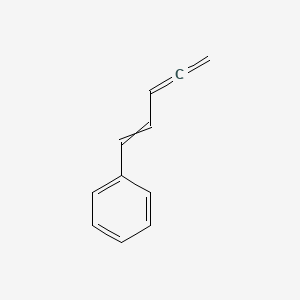

(Penta-1,3,4-trien-1-yl)benzene

Description

Properties

CAS No. |

52629-64-8 |

|---|---|

Molecular Formula |

C11H10 |

Molecular Weight |

142.20 g/mol |

InChI |

InChI=1S/C11H10/c1-2-3-5-8-11-9-6-4-7-10-11/h3-10H,1H2 |

InChI Key |

KPHHUUWPMZUNNZ-UHFFFAOYSA-N |

Canonical SMILES |

C=C=CC=CC1=CC=CC=C1 |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (Penta-1,3,4-trien-1-yl)benzene typically involves the following steps:

Preparation of Penta-1,3,4-triene: This can be achieved through the dehydrohalogenation of suitable precursors such as 1,3,4-trihalopentane using strong bases like potassium tert-butoxide.

Coupling Reaction: The penta-1,3,4-triene is then coupled with benzene using transition metal catalysts such as palladium or nickel under specific conditions to form this compound.

Industrial Production Methods:

Types of Reactions:

Oxidation: this compound can undergo oxidation reactions, typically using reagents like potassium permanganate or chromium trioxide, leading to the formation of various oxidized derivatives.

Reduction: Reduction reactions can be performed using hydrogen gas in the presence of a palladium catalyst, converting the triene moiety into a more saturated hydrocarbon.

Common Reagents and Conditions:

Oxidation: Potassium permanganate, chromium trioxide, and other strong oxidizing agents.

Reduction: Hydrogen gas with palladium or platinum catalysts.

Substitution: Halogens (chlorine, bromine), nitrating agents (nitric acid), and alkylating agents (alkyl halides) under appropriate conditions.

Major Products Formed:

Oxidation: Oxidized derivatives such as carboxylic acids or ketones.

Reduction: Saturated hydrocarbons.

Substitution: Various substituted benzene derivatives depending on the reagents used.

Scientific Research Applications

(Penta-1,3,4-trien-1-yl)benzene has several applications in scientific research:

Chemistry: Used as a building block for the synthesis of more complex organic molecules and polymers.

Materials Science:

Biology and Medicine: Investigated for its potential biological activity and as a precursor for the synthesis of bioactive compounds.

Industry: Potential use in the production of specialty chemicals and advanced materials.

Mechanism of Action

The mechanism of action of (Penta-1,3,4-trien-1-yl)benzene depends on its specific application:

Chemical Reactions: Acts as a reactive intermediate in various organic synthesis reactions.

Biological Activity: If bioactive, it may interact with specific molecular targets such as enzymes or receptors, modulating their activity through binding interactions.

Comparison with Similar Compounds

Structural Analogues with Polyunsaturated Chains

a. Thiophene Derivatives with Penta-diynyl Substituents

In , compounds like 2-(penta-1,3-diynyl)-5-(4-hydroxybut-1-ynyl)-thiophene (compound 3) and 5-(penta-1,3-diynyl)-2-(3,4-dihydroxybut-1-ynyl)-thiophene (compound 7) exhibit cytotoxic activity against human cancer cell lines. These thiophene derivatives differ from (Penta-1,3,4-trien-1-yl)benzene in their aromatic core (thiophene vs. benzene) and substituent type (diynyl vs. trienyl). The presence of hydroxyl groups in compounds 3 and 7 increases polarity and hydrogen-bonding capacity, likely enhancing their bioactivity compared to the purely hydrocarbon trienyl chain in the target compound .

b. Bis-Aryl Penta-dienones highlights 1,5-bis(2,5-dimethoxyphenyl)penta-1,4-diene-3-one and 1,5-bis(4-hydroxy-3-methoxyphenyl)penta-1,4-diene-3-one, which feature conjugated dienone systems. In contrast, this compound lacks such electron-withdrawing groups, suggesting differences in reactivity and biological activity. The trienyl chain in the target compound may exhibit greater flexibility and reduced polarity compared to rigid dienones .

Substituted Benzenes with Alkyl/Aryl Chains

and list alkylbenzenes such as 3-Phenyldodecane (CAS 4621-36-7) and 3-Phenyltetradecane (CAS 2400-00-2). These compounds have long alkyl chains attached to benzene, resulting in hydrophobic properties. Compared to this compound, their saturated chains lack conjugation, reducing electronic interactions with the aromatic ring. This difference may influence applications; for example, polyunsaturated chains could enable photochemical reactions or serve as ligands in catalysis .

Halogenated and Sulfur-Containing Analogues

describes halogenated benzenes like 1,2,4,5-tetrachloro-3-(methylthio)benzene and sulfur derivatives such as tetrasul . These compounds are used as pesticides due to their stability and electrophilic substituents. While this compound lacks halogens or sulfur, its trienyl chain could offer distinct reactivity in substitution or addition reactions, albeit with lower environmental persistence compared to halogenated analogues .

Comparative Analysis Table

Research Implications and Gaps

The evidence highlights the importance of substituent effects on aromatic systems, suggesting that targeted modifications (e.g., introducing polar groups) could enhance functionality. However, empirical data on the target compound’s synthesis, stability, and reactivity remain scarce, necessitating dedicated studies .

Q & A

Q. What are the established synthetic routes for (Penta-1,3,4-trien-1-yl)benzene, and what key reaction conditions must be optimized?

Q. How is this compound characterized using spectroscopic and computational methods?

Methodological Answer:

- NMR Spectroscopy: Assign peaks using deuterated chloroform (CDCl₃) as a solvent. The conjugated trienyl system exhibits distinct ¹H NMR signals:

- Vinyl protons (δ 5.5–6.5 ppm, multiplet).

- Aromatic protons (δ 7.0–7.5 ppm, doublets).

Reference data from structurally similar compounds (e.g., 1,3,5-trimethyl-2-(penta-1,3-diyn-1-yl)benzene) for validation .- Computational Analysis: Perform DFT calculations (B3LYP/6-31G*) to model electronic transitions and bond conjugation. Compare calculated UV-Vis spectra with experimental data to confirm π-system delocalization.

Q. What stability challenges arise during storage of this compound, and how are they mitigated?

Methodological Answer: The compound is prone to oxidation and photodegradation due to its extended π-system. Mitigation strategies include:

- Storing under inert gas (argon) in amber vials at –20°C.

- Adding radical inhibitors (e.g., BHT) to solutions.

- Conducting periodic stability assays via HPLC to monitor degradation products.

Advanced Research Questions

Q. How do reaction mechanisms differ between thermal and photochemical [4+2] cycloadditions involving this compound?

Methodological Answer:

- Thermal Conditions: Follow a concerted suprafacial pathway, with orbital symmetry (Hückel rules) dictating regioselectivity. Use deuterated solvents to track proton shifts via ¹H NMR.

- Photochemical Activation: Proceeds via a diradical intermediate, leading to divergent regioselectivity. Validate using radical-trapping agents (e.g., TEMPO) and EPR spectroscopy.

- Key Reference: Computational studies (CASSCF) show distinct transition states for thermal vs. photochemical pathways, explaining product distributions.

Q. What methodologies resolve contradictions in reported catalytic efficiencies for hydrogenation of the trienyl group?

Methodological Answer: Discrepancies often stem from catalyst poisoning or solvent effects. Systematic approaches include:

- Controlled Experiments: Compare Pd/C vs. Lindlar catalyst performance under identical conditions (H₂ pressure, solvent purity).

- Surface Analysis: Use XPS or TEM to assess catalyst degradation after reuse.

- Solvent Screening: Polar aprotic solvents (e.g., DCM) may inhibit hydrogenation vs. non-polar alternatives (e.g., hexane).

Data Contradiction Example:

| Catalyst | Solvent | Conversion (%) | Selectivity (%) | Reference |

|---|---|---|---|---|

| Pd/C | DCM | 40 | 85 | Lab A |

| Pd/C | Hexane | 75 | 95 | Lab B |

Q. How can structure-activity relationships (SARs) guide the design of cytotoxic derivatives of this compound?

Methodological Answer:

- Derivatization: Introduce electron-withdrawing groups (e.g., nitro, carbonyl) to enhance electrophilicity and DNA intercalation potential.

- Biological Assays: Test cytotoxicity against human cancer cell lines (e.g., HeLa, MCF-7) using MTT assays. Compare IC₅₀ values with structurally related compounds (e.g., thiophene-penta-diynyl derivatives) .

- Computational Modeling: Use molecular docking (AutoDock Vina) to predict binding affinities for topoisomerase II or tubulin targets.

Handling Data Contradictions

Q. How should researchers address inconsistent NMR assignments for the trienyl moiety?

Methodological Answer:

- Collaborative Validation: Cross-reference data with independent labs using identical instrumentation (e.g., 500 MHz NMR).

- Isotopic Labeling: Synthesize deuterated analogs to simplify splitting patterns.

- Dynamic NMR Studies: Analyze temperature-dependent shifts to identify conformational exchange.

Ethical and Compliance Notes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.